molecular formula C10H15N B155727 3-Isopropylbenzylamine CAS No. 110207-94-8

3-Isopropylbenzylamine

Cat. No. B155727
M. Wt: 149.23 g/mol
InChI Key: UMGGFLATENTNHY-UHFFFAOYSA-N
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Description

3-Isopropylbenzylamine is a chemical compound that is structurally related to benzylamine with an isopropyl group attached to the benzene ring. It serves as a key intermediate in the synthesis of various compounds, including unnatural amino acids, catalysts for amide formation, and polymers for coatings. The compound's derivatives and related structures have been explored for their synthetic utility in organic chemistry.

Synthesis Analysis

The synthesis of compounds related to 3-isopropylbenzylamine involves various strategies. For instance, the asymmetric synthesis of unnatural amino acids using isopropylamine as an amino donor has been achieved through ω-transaminase-catalyzed amino group transfer . Novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts have been synthesized using directed metallation-borylation methods, which are useful for amide bond formation . Additionally, a one-pot synthesis approach has been reported for the creation of thiazolidinone derivatives from valine, arenealdehydes, and mercaptoacetic acid, showcasing the versatility of isopropylamine derivatives in multi-component reactions .

Molecular Structure Analysis

The molecular structure of 3-isopropylbenzylamine derivatives has been characterized using various techniques, including NMR and X-ray crystallography. For example, the structure of 2-isopropyl-3-(4-nitrobenzyl)-1,3-thiazolidin-4-one, a related compound, was specifically determined by X-ray crystallography, providing insights into the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

3-Isopropylbenzylamine and its derivatives participate in a range of chemical reactions. They have been used as amino donors in transaminase-catalyzed reactions , as catalysts in the formation of amides , and as monomers in copolymerization reactions to produce materials with desirable properties such as solvent resistance and high hardness . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which affect their performance in catalytic processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-isopropylbenzylamine derivatives are influenced by their molecular structure. For example, the volatility of the ketone byproduct in the transaminase-catalyzed reaction is a significant property that facilitates the process due to the use of isopropylamine . The copolymerization behavior of 3-isopropenyl-α,α-dimethylbenzylamine has been studied, revealing its inability to homopolymerize but its readiness to copolymerize with other monomers, leading to the production of films with good solvent resistance and mechanical properties .

Scientific Research Applications

  • Catalysis in Amide Formation

    • Novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts have been synthesized for direct amide formation between carboxylic acids and amines. These catalysts show enhanced reactivity under ambient conditions, with the potential for environmentally benign chemical synthesis (Arnold, Batsanov, Davies, & Whiting, 2008).
  • Biocatalysis in Chemo-enzymatic Syntheses

    • In the field of biocatalysis, isopropylamine (a derivative of isopropylbenzylamine) has been used as an amine donor in transaminase-catalyzed reactions. This contributes to the synthesis of amines with high enantiopurity, offering a greener alternative for chemical amine synthesis (Dawood et al., 2018).
  • Chemical Vapor Deposition (CVD) Processes

    • Magnesocene adducts of alkylamines, including isopropylamine and N-isopropylbenzylamine, have been studied for their potential applications in CVD processes. These adducts exhibit significant stability and hydrogen bonding, relevant for film growth in CVD using cyclopentadienyl source compounds (Xia, Heeg, & Winter, 2002).
  • Enzyme Kinetics and Bioorthogonal Chemistry

    • 3-Isocyanopropyl substituents have been developed as masking groups for bioorthogonal reactions. These derivatives react with tetrazines to release bioactive agents and reporter probes, demonstrating potential in drug delivery and chemical biology applications (Tu et al., 2018).
  • Polymer Science

    • 3-Isopropenyl-α,α-dimethylbenzylamine, a related compound, has been investigated for its copolymerization behavior, contributing to the development of thermoset coatings with high solvent resistance and hardness (Trumbo, Mote, Trevino, & Brink, 2001).
  • Biochemical Research

    • Studies on enzymes such as carbonic anhydrase and nitric oxide synthase have utilized isopropylbenzylamine derivatives to understand enzyme mechanisms and functions. This contributes to the broader understanding of enzyme catalysis and inhibition in biochemical research (Jewell et al., 1991; Förstermann et al., 1994).
  • Enzymatic Synthesis of Chiral Compounds

    • Isopropylamine has been used in enzymatic syntheses to produce chiral amino acids and amino-alcohols, which are valuable in pharmaceutical and organic chemistry (Park, Dong, & Shin, 2013; Rios-Solis et al., 2015).

Safety And Hazards

3-Isopropylbenzylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3-propan-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGGFLATENTNHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Propan-2-yl)phenyl]methanamine

CAS RN

110207-94-8
Record name [3-(propan-2-yl)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V Sandgren, T Agback, PO Johansson… - Bioorganic & medicinal …, 2012 - Elsevier
… was used instead of 3-isopropylbenzylamine in the final step … was reacted with 3-isopropylbenzylamine in refluxing ethanol… of 3-isopropylbenzylamine in the final step for compound 24. …
Number of citations: 28 www.sciencedirect.com
V Sandgren, O Belda, I Kvarnström… - The Open Medicinal …, 2015 - ncbi.nlm.nih.gov
… The epoxide 15a was prepared in 90% yield using Na 2 CO 3 in MeOH, and was then opened with 3-isopropylbenzylamine and TEA in MeOH at 30 C to give compound 16a (61%). …
Number of citations: 2 www.ncbi.nlm.nih.gov
A Pasieka, D Panek, J Jończyk, J Godyń… - European Journal of …, 2021 - Elsevier
… Among the tested compounds, the most active was 22, bearing a 3-isopropylbenzylamine moiety in fragment C, which showed an IC 50 value of 6.6 μM. The remaining compounds of …
Number of citations: 14 www.sciencedirect.com

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